![molecular formula C14H15F3N4O2 B2772455 Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 1903170-97-7](/img/structure/B2772455.png)
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Activité Biologique
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound that belongs to a class of triazolopyridine derivatives. These compounds have garnered significant attention due to their potential therapeutic applications, particularly in the treatment of various diseases associated with the degradation of extracellular matrix (ECM) and inflammation. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Triazolopyridine compounds, including cyclopentyl carbamate derivatives, primarily exert their biological effects through inhibition of specific kinases. The binding affinity to the active site of serine/threonine kinases plays a crucial role in their therapeutic efficacy. Notably, these compounds can inhibit c-Met kinase, which is implicated in various cancers and other pathological conditions.
Key Mechanisms:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases such as c-Met, effectively blocking their activity and leading to reduced cell proliferation and survival in cancerous cells .
- Anti-inflammatory Properties : By modulating ECM degradation processes, these compounds can alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
In Vitro Studies
Research has demonstrated that cyclopentyl carbamate derivatives exhibit notable cytotoxicity against several cancer cell lines. For example, a related study reported significant inhibitory effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 μM to 2.73 μM for various triazolopyridine derivatives .
Table 1: Cytotoxicity of Triazolopyridine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These findings suggest that cyclopentyl carbamate derivatives may serve as promising candidates for further development as anticancer agents.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential of cyclopentyl carbamate derivatives. Current literature indicates that these compounds may also exhibit favorable pharmacokinetic properties, including moderate metabolic stability and effective bioavailability in animal models .
Case Study: Efficacy in Tumor Models
A recent study highlighted the efficacy of a similar triazolopyridine compound in combination with PARP inhibitors in xenograft models. The combination treatment led to sustained tumor regression, indicating that cyclopentyl carbamate derivatives may enhance the effectiveness of existing therapies when used in combination regimens .
Applications De Recherche Scientifique
Chemical Properties and Structure
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is characterized by the following structural features:
- Triazolo-pyridine core : This heterocyclic structure contributes to its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Cyclopentyl group : Provides steric hindrance and influences binding affinity.
The compound's CAS number is 1903170-97-7, indicating its unique identity in chemical databases .
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyridine derivatives, including this compound, in anticancer therapies. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation .
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Neurological Disorders
The compound has been investigated for its neuroprotective properties:
- Receptor Modulation : It modulates neurotransmitter systems that are crucial for treating conditions like depression and anxiety .
- Clinical Trials : Ongoing trials are evaluating its efficacy in improving cognitive function in neurodegenerative diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity:
- In Vitro Studies : The compound has shown effectiveness against a range of bacterial strains .
- Potential Applications : It could serve as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases:
- Biological Assays : The compound has been tested for its ability to inhibit pro-inflammatory cytokines .
- Therapeutic Potential : Its anti-inflammatory properties suggest applications in treating autoimmune disorders.
Data Tables
Propriétés
IUPAC Name |
cyclopentyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c15-14(16,17)9-5-6-21-11(7-9)19-20-12(21)8-18-13(22)23-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMAVERIGIIBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.